molecular formula C4H10ClNO B14636715 2-Butenyloxyamine hydrochloride CAS No. 54149-66-5

2-Butenyloxyamine hydrochloride

Cat. No.: B14636715
CAS No.: 54149-66-5
M. Wt: 123.58 g/mol
InChI Key: OPJFWQSEOAELRV-UHFFFAOYSA-N
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Description

2-Butenyloxyamine hydrochloride is an organic compound characterized by an amine group (-NH₂) linked to a 2-butenyloxy (CH₂=CHCH₂O-) moiety, with a hydrochloric acid counterion. These compounds are typically used in research settings as intermediates in organic synthesis or as reference standards in analytical chemistry .

Properties

CAS No.

54149-66-5

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

O-but-2-enylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2-3H,4-5H2,1H3;1H

InChI Key

OPJFWQSEOAELRV-UHFFFAOYSA-N

Canonical SMILES

CC=CCON.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenyloxyamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of butenyl halides with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

    Reacting butenyl halide with hydroxylamine hydrochloride: This step involves the nucleophilic substitution of

Comparison with Similar Compounds

Allylescaline Hydrochloride

Structure: 3,5-dimethoxy-4-(2-propen-1-yloxy)-benzeneethanamine monohydrochloride . Key Features:

  • Contains a propenyloxy (allyloxy) group, structurally analogous to the butenyloxy group in 2-Butenyloxyamine HCl.
  • Molecular Formula: C₁₃H₁₉NO₃·HCl (MW: 273.8).
  • Applications: Forensic and pharmacological research due to its arylcyclohexylamine backbone.
  • Stability: ≥5 years when stored at -20°C .

Comparison :

  • Substituent Differences : Allylescaline’s propenyloxy group is shorter (C₃) than 2-butenyloxy (C₄), which may influence lipophilicity and receptor binding.

Benzyloxyamine Hydrochloride (O-Benzylhydroxylamine HCl)

Structure: C₇H₉NO·HCl (MW: 167.61) with a benzyloxy (C₆H₅CH₂O-) group . Key Features:

  • Purity: ≥95% (batch-specific certificates provided).
  • Applications: Widely used in nucleoside synthesis and as a protecting group in organic chemistry.

Comparison :

  • Substituent Impact : The benzyloxy group introduces aromaticity, increasing stability and resonance effects compared to the aliphatic butenyloxy group.
  • Reactivity: Benzyloxyamine HCl is more prone to hydrogenolysis due to the benzyl group, whereas 2-Butenyloxyamine HCl’s unsaturated chain may undergo addition reactions.

2-Methoxyamphetamine Hydrochloride

Structure: Methoxy-substituted amphetamine derivative (C₁₀H₁₅NO·HCl) . Key Features:

  • Serotonin Activity: Weak serotonin release/uptake inhibition in rat brain tissue.
  • Applications: Forensic research, particularly in studying psychoactive analogs.
  • Safety: No human or veterinary use; requires strict handling protocols .

Comparison :

  • Functional Groups : The methoxy group (electron-donating) contrasts with the electron-withdrawing nature of the butenyloxy chain, affecting electronic distribution and bioactivity.
  • Pharmacological Profile : 2-Methoxyamphetamine’s amphetamine backbone confers stimulant properties, absent in 2-Butenyloxyamine HCl.

Methoxyamine Hydrochloride

Structure: Simplest analog with a methoxy (-OCH₃) group (C₂H₇NO·HCl; MW: 97.54) . Key Features:

  • Applications: DNA/RNA modification studies and crosslinking agent in biochemistry.
  • Stability: Hygroscopic, requiring anhydrous storage.

Comparison :

  • Size and Solubility : Methoxyamine’s smaller size enhances aqueous solubility, whereas 2-Butenyloxyamine HCl’s longer chain may reduce polarity.
  • Reactivity : Methoxyamine’s lack of unsaturation limits its participation in conjugation reactions compared to 2-Butenyloxyamine HCl.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituent Molecular Weight Key Applications Stability/Safety Notes
2-Butenyloxyamine HCl C₄H₉NO·HCl* 2-Butenyloxy (C₄) ~137.59* Research intermediate Likely similar to allyl analogs
Allylescaline HCl C₁₃H₁₉NO₃·HCl Propenyloxy (C₃) 273.8 Forensic/pharmacological Stable at -20°C for ≥5 years
Benzyloxyamine HCl C₇H₉NO·HCl Benzyloxy (aromatic) 167.61 Organic synthesis Laboratory use only
2-Methoxyamphetamine HCl C₁₀H₁₅NO·HCl Methoxy (C₁) 201.69 Serotonin studies Restricted to research
Methoxyamine HCl C₂H₇NO·HCl Methoxy (C₁) 97.54 DNA/RNA modification Hygroscopic

*Theoretical values based on structural inference.

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